

# Spectroscopic and Synthetic Profile of o-Tolyloxyacetonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ***o-Tolyloxyacetonitrile***

Cat. No.: **B1307912**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for ***o-Tolyloxyacetonitrile*** (2-(*o*-tolyloxy)acetonitrile), a valuable building block in organic synthesis. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data alongside a comprehensive, hypothetical experimental protocol for its synthesis and characterization.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for ***o-Tolyloxyacetonitrile***. These predictions are generated using established computational models and serve as a reference for the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for ***o-Tolyloxyacetonitrile*** (in  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25	d	1H	Ar-H
~7.18	t	1H	Ar-H
~6.95	t	1H	Ar-H
~6.85	d	1H	Ar-H
~4.70	s	2H	O-CH <sub>2</sub> -CN
~2.25	s	3H	Ar-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **o-Tolyloxyacetonitrile** (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~155.0	Ar-C-O
~131.0	Ar-C
~127.0	Ar-C
~121.0	Ar-C
~115.0	-CN
~112.0	Ar-C
~55.0	O-CH <sub>2</sub> -CN
~16.0	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for **o-Tolyloxyacetonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~2250	Medium	C≡N stretch (nitrile)
~1600, 1500	Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1050	Strong	Aryl-O-C stretch (symmetric)
~750	Strong	C-H out-of-plane bend (ortho-disubstituted)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **o-Tolyloxyacetonitrile**[[1](#)]

Adduct	Predicted m/z
[M+H] <sup>+</sup>	148.0757
[M+Na] <sup>+</sup>	170.0576
[M] <sup>+</sup>	147.0679

## Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of **o-Tolyloxyacetonitrile** based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

## Synthesis of o-Tolyloxyacetonitrile via Williamson Ether Synthesis

This procedure describes the reaction of o-cresol with bromoacetonitrile in the presence of a base.

**Materials:**

- o-Cresol
- Bromoacetonitrile
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add bromoacetonitrile (1.1 equivalents) dropwise to the stirring suspension.

- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **o-Tolyloxyacetonitrile**.

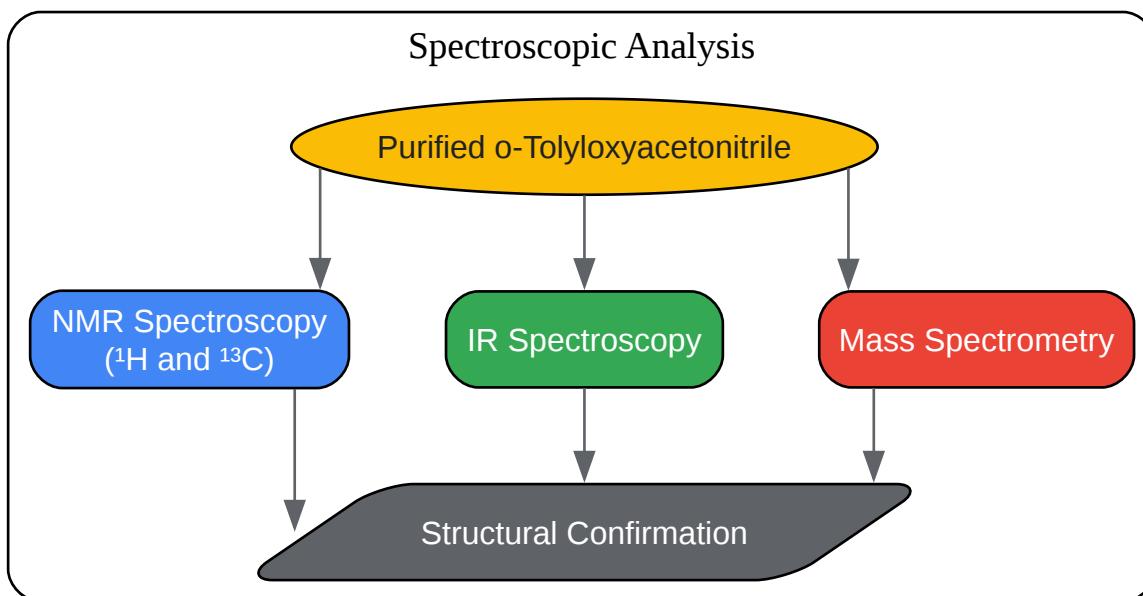
## Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow for **o-Tolyloxyacetonitrile**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **o-Tolyloxyacetonitrile**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **o-Tolylloxyacetonitrile**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of o-Tolylloxyacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1307912#spectroscopic-data-nmr-ir-ms-of-o-tolylloxyacetonitrile>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)